3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group and a cyclopropyl-hydroxy-phenylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the chloro group through a chlorination reaction. The cyclopropyl-hydroxy-phenylethyl side chain can be attached via a series of reactions including alkylation and hydroxylation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chloro group may result in the formation of a benzamide derivative without the chloro substituent.
Scientific Research Applications
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-hydroxy-2,2-dimethylpropionamide: This compound shares the chloro and hydroxy functional groups but differs in the side chain structure.
(3-chloro-2-hydroxypropyl)trimethylammonium chloride: Another compound with a chloro and hydroxy group, but with a different overall structure.
Uniqueness
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is unique due to its specific combination of functional groups and side chain structure
Properties
IUPAC Name |
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-8-4-5-13(11-16)17(21)20-12-18(22,15-9-10-15)14-6-2-1-3-7-14/h1-8,11,15,22H,9-10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXVVLWUIUQEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.